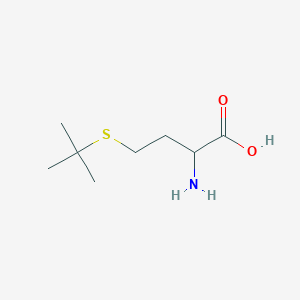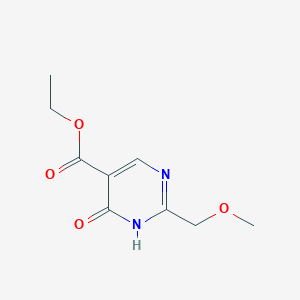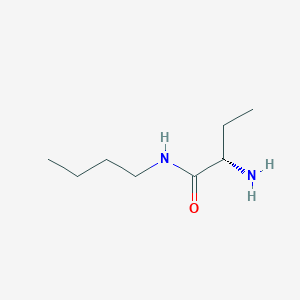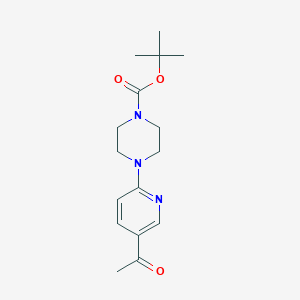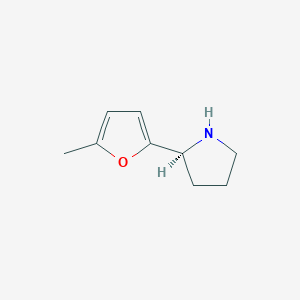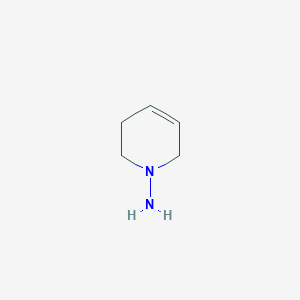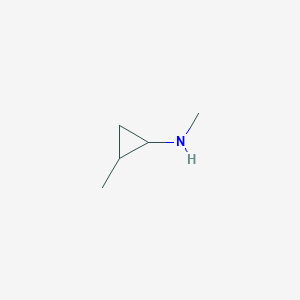
N,2-dimethylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethylcyclopropan-1-amine: is an organic compound with the molecular formula C₅H₁₁N. It is a secondary amine, characterized by a cyclopropane ring substituted with two methyl groups and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with an appropriate alkyl halide.
Reductive Amination: Another method is reductive amination, where a cyclopropanone derivative is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N,2-dimethylcyclopropan-1-amine typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: N,2-dimethylcyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex amine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in the synthesis of biologically active compounds .
Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,2-dimethylcyclopropan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved include nucleophilic substitution, addition, and elimination reactions .
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methyl groups.
N-methylcyclopropylamine: Contains one methyl group instead of two.
Cyclopropanamine: The parent compound without any methyl substitution.
Uniqueness: N,2-dimethylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which influences its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered amine derivatives .
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3 |
InChI Key |
RHJITQJBHCWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


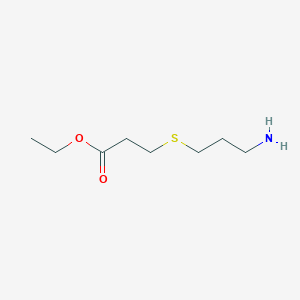
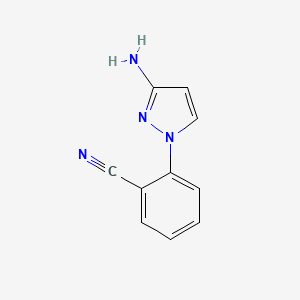
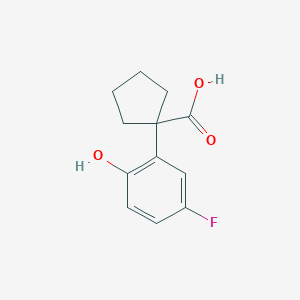
![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
